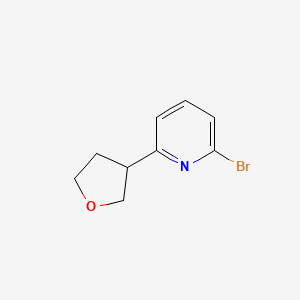

2-Bromo-6-(oxolan-3-yl)pyridine

説明

Overview of Pyridine (B92270) Derivatives as Central Heterocyclic Scaffolds in Advanced Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. Its derivatives are ubiquitous, forming the core of numerous natural products, pharmaceuticals, and functional materials. The presence of the nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity and its ability to act as a ligand for metal catalysts or to engage in hydrogen bonding, a critical interaction in biological systems. This inherent reactivity and potential for diverse functionalization make pyridine and its analogues highly sought-after scaffolds in drug discovery and materials science. researchgate.net Many approved drugs and agrochemicals contain a pyridine moiety, underscoring its importance in the development of bioactive molecules. researchgate.netgu.se

The Strategic Importance of Halogenated Pyridines as Synthetic Intermediates

Within the vast family of pyridine derivatives, halogenated pyridines are of particular strategic importance as versatile synthetic intermediates. The halogen atom, typically fluorine, chlorine, bromine, or iodine, serves as a reactive handle, enabling a wide array of chemical transformations. Bromopyridines, such as 2-bromopyridine (B144113), are especially valuable due to the reactivity of the carbon-bromine bond. chemicalbook.com This bond can readily participate in a variety of powerful cross-coupling reactions, including the Suzuki-Miyaura, researchgate.net Negishi, mdpi.com and Sonogashira scirp.org reactions, which are fundamental methods for constructing complex carbon-carbon and carbon-heteroatom bonds. The ability to selectively introduce new functional groups at the position of the bromine atom allows chemists to build molecular complexity in a controlled and efficient manner. chemicalbook.comontosight.ai

Positioning of 2-Bromo-6-(oxolan-3-yl)pyridine within Contemporary Organic Synthesis and Medicinal Chemistry Research

The compound this compound emerges as a molecule of significant interest at the intersection of pyridine chemistry and modern drug design. It combines the synthetic versatility of a 2-bromopyridine with the structural and physicochemical properties of an oxolane (tetrahydrofuran) substituent. The oxolane ring is a common feature in many biologically active compounds and is often used in medicinal chemistry to improve properties such as solubility and metabolic stability, or to act as a non-classical hydrogen bond acceptor.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests considerable potential. It can be envisioned as a valuable building block for creating libraries of novel compounds for biological screening. The bromo substituent provides a site for diversification through cross-coupling chemistry, while the oxolane moiety can influence the pharmacokinetic profile and binding interactions of the resulting molecules.

Historical Context and Evolution of Pyridine Functionalization Strategies

The journey to synthesize and functionalize pyridines has evolved dramatically over the past century. Early methods often required harsh reaction conditions and offered limited control over regioselectivity. The classic Chichibabin reaction, discovered in 1914, was a landmark for introducing amino groups onto the pyridine ring. The development of diazotization reactions, followed by Sandmeyer-type transformations, provided a route to various functional groups, including halogens, from aminopyridines. wikipedia.org

The latter half of the 20th century and the beginning of the 21st century have witnessed a revolution in pyridine functionalization, largely driven by the advent of transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net These methods offer milder conditions, greater functional group tolerance, and predictable regioselectivity, transforming the way chemists approach the synthesis of substituted pyridines. organic-chemistry.org More recently, research has focused on direct C-H functionalization, a highly atom-economical approach that avoids the need for pre-functionalized starting materials. These advanced strategies continue to expand the toolkit available to chemists for the precise and efficient synthesis of complex pyridine-containing molecules.

Chemical and Physical Properties of this compound

Detailed experimental data for the physical properties of this compound are not widely published. However, based on its structure and the properties of related compounds, a set of expected characteristics can be inferred.

| Property | Value |

| CAS Number | 1159822-10-2 |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Expected to be soluble in common organic solvents |

Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-(oxolan-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-3,7H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZVBHZEUCVHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathway Elucidation for Transformations Involving 2 Bromo 6 Oxolan 3 Yl Pyridine Precursors and Analogues

Understanding Reactivity Profiles of Bromopyridines

The reactivity of bromopyridines, a class of compounds to which 2-Bromo-6-(oxolan-3-yl)pyridine belongs, is a complex interplay of electronic and structural factors. The pyridine (B92270) ring, with its electron-withdrawing nitrogen atom, has a significant influence on the reactivity of the attached bromine atom and the ring itself. researchgate.netrsc.org

Influence of Substituents on Pyridine Reactivity (e.g., steric and electronic effects of the oxolan-3-yl group)

Substituents on the pyridine ring can dramatically alter its reactivity. These effects are broadly categorized as electronic and steric. Electronic effects arise from a substituent's ability to donate or withdraw electron density, while steric effects relate to its size and bulk. nih.govliv.ac.uk

The oxolan-3-yl group in this compound introduces both electronic and steric influences. The oxygen atom in the oxolanyl ring can donate electron density to the pyridine ring through resonance, potentially increasing the reactivity of certain positions. Conversely, the cyclic ether structure also presents a degree of steric hindrance that can direct incoming reagents to less crowded sites. researchgate.netresearchgate.net

Research on related substituted pyridines has shown that electron-withdrawing groups, such as nitro or cyano groups, generally decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. rsc.org Conversely, electron-donating groups can have the opposite effect. The interplay of these effects with the inherent reactivity of the pyridine ring is crucial for predicting reaction outcomes.

| Substituent | Electronic Effect | Steric Effect | Impact on Pyridine Reactivity |

|---|---|---|---|

| Oxolan-3-yl | Mildly electron-donating (oxygen lone pairs) | Moderate | Can influence regioselectivity and reaction rates. |

| Nitro (-NO2) | Strongly electron-withdrawing | Small | Activates the ring for nucleophilic substitution. rsc.org |

| Amino (-NH2) | Strongly electron-donating | Small | Can direct electrophilic substitution. rsc.org |

| tert-Butyl (-tBu) | Electron-donating (hyperconjugation) | Large | Can sterically hinder attack at adjacent positions. liv.ac.uk |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity describes the preference for the formation of one stereoisomer over another. In the derivatization of substituted pyridines, both are critical for obtaining the desired product. benthamdirect.commdpi.com

For this compound, the positions on the pyridine ring (C3, C4, and C5) will have different reactivities. The bromine at C2 and the oxolanyl group at C6 create a specific electronic and steric environment that will guide incoming reagents. For instance, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the nitrogen atom typically directs attack to the C2 and C4 positions. researchgate.netnih.gov However, the presence of the bulky oxolanyl group at C6 might favor substitution at the C4 position. researchgate.netnih.gov

Stereoselectivity becomes important when new chiral centers are formed during a reaction. The existing stereocenter in the oxolan-3-yl group can influence the stereochemical outcome of reactions at other parts of the molecule, a phenomenon known as diastereoselective induction. acs.org

| Reaction Type | Expected Regioselectivity | Controlling Factors |

|---|---|---|

| Nucleophilic Aromatic Substitution | Likely C4 due to electronic activation and steric hindrance at C2/C6. researchgate.netnih.gov | Electronic nature of the pyridine ring, steric bulk of substituents. |

| Directed Ortho-Metalation | Potentially C5, directed by the oxolanyl oxygen. | Coordinating ability of the substituent, reaction conditions. |

| Minisci Reaction (Radical Substitution) | Generally favors C2 and C4 positions. | Radical stability, electronic effects. |

Reactivity of Pyridyl Cations and Radical Intermediates with Cyclic Ethers (e.g., Tetrahydrofuran)

Under certain reaction conditions, pyridyl cations or radical intermediates can be formed. The reactivity of these species with cyclic ethers like tetrahydrofuran (B95107) (THF), which is structurally related to the oxolanyl group, provides valuable mechanistic insights.

Studies on the gas-phase and solution-phase reactivity of pyridyl radical cations with THF have shown that hydrogen atom abstraction is a major reaction pathway. acs.orghelsinki.firesearchgate.net This suggests that radical reactions involving this compound could potentially lead to reactions at the oxolanyl ring.

Pyridyl cations, on the other hand, have been shown to form stable adducts with THF in solution, while in the gas phase, addition/elimination reactions are observed. researchgate.net This highlights the significant role of the solvent and reaction environment in determining the reaction pathway. The electron affinity of the pyridyl radical has also been identified as a key factor in determining whether non-radical reactions occur. acs.org

Detailed Mechanistic Pathways of Catalytic Cross-Coupling Reactions

Catalytic cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium catalyst and proceed through a well-defined catalytic cycle. rsc.orgacs.orgmdpi.comwikipedia.org

Elucidation of Oxidative Addition and Reductive Elimination Steps

The catalytic cycle of a cross-coupling reaction generally begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. acs.orgacs.org This step involves the insertion of the palladium into the carbon-bromine bond, forming a palladium(II) intermediate. The rate of this step can be influenced by the electron density of the pyridine ring and the steric environment around the bromine atom. rsc.org

The final step of the catalytic cycle is reductive elimination, where the two coupled groups are expelled from the palladium center, forming the desired product and regenerating the palladium(0) catalyst. acs.orgrsc.org This step is often favored by steric crowding around the metal center. rsc.org

| Catalytic Step | Description | Key Influencing Factors |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C-Br bond of the bromopyridine. acs.orgacs.org | Electron density of the pyridine, bond strength of C-Br, ligand on Pd. rsc.org |

| Reductive Elimination | The coupled product is eliminated from the Pd(II) center, regenerating Pd(0). acs.orgrsc.org | Steric hindrance around the Pd center, electronic nature of the coupled groups. rsc.org |

Characterization of Transmetalation and Ligand Exchange Processes

Following oxidative addition, the next key step is transmetalation. In this process, the organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki reaction or an organotin compound in a Stille reaction) is transferred to the palladium(II) center. acs.orgwikipedia.orgrsc.org

The mechanism of transmetalation can be complex and is influenced by the nature of the organometallic reagent, the ligands on the palladium, and the reaction conditions. rsc.org In some cases, such as the Suzuki coupling, a ligand exchange step, where the halide on the palladium is replaced by a base or another ligand, precedes transmetalation. acs.org

The choice of ligands on the palladium catalyst is crucial as they can influence the rates of all the elementary steps in the catalytic cycle. Bulky and electron-rich phosphine (B1218219) ligands, for example, are often used to facilitate both oxidative addition and reductive elimination. rsc.org

| Process | Description | Significance in Cross-Coupling |

|---|---|---|

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. acs.orgwikipedia.orgrsc.org | Forms the key intermediate from which the final product is formed. |

| Ligand Exchange | Replacement of a ligand on the Pd center. acs.org | Can be a prerequisite for transmetalation and can influence the overall reaction rate. |

Role of Transition Metal Catalysts, Ligands, and Additives in Reaction Efficiency and Selectivity

The functionalization of 2-bromo-6-substituted pyridines, such as this compound, heavily relies on transition metal-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and additives is paramount in controlling reaction efficiency, and chemo- and regioselectivity. Palladium and copper-based systems are the most extensively studied for these transformations.

In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the ligand plays a crucial role. For the coupling of bromopyridines, phosphine ligands are often essential. nih.gov For instance, triphenylphosphine (B44618) (PPh₃) has been proven effective for reactions involving 2-bromopyridines, facilitating good yields of the desired coupled products. nih.gov In cases of more complex substrates, such as 2-bromo-6-chloropyridine (B1266251) C-nucleosides, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can achieve excellent chemoselectivity, with the coupling reaction occurring exclusively at the more reactive C-Br bond, leaving the C-Cl bond intact. rsc.org The selectivity is a critical factor when designing multi-step syntheses from precursors like 2,6-dihalopyridines. rsc.orgresearchgate.net The choice of base and solvent is also critical; bases such as potassium carbonate (K₂CO₃) are commonly used in aqueous solvent mixtures like DMF/H₂O or dioxane/H₂O to facilitate the transmetalation step. diva-portal.orgmdpi.com

Some protocols have been developed that operate under ligand-free conditions, where oxygen is believed to promote the catalytic cycle with a simple palladium salt like palladium(II) acetate (B1210297) (Pd(OAc)₂). researchgate.net However, for less reactive coupling partners or more sterically hindered substrates, bulky and electron-rich phosphine ligands, such as 2-(dicyclohexylphosphino)biphenyl, become indispensable to achieve high conversion rates. nih.gov

Copper-catalyzed systems are particularly useful for C-N bond-forming reactions. A selective copper-catalyzed C-N cross-coupling between 2,6-dibromopyridine (B144722) and various amines has been developed, demonstrating that one bromine atom can be selectively substituted. researchgate.netresearchgate.net This provides a practical route to unsymmetrical 2,6-disubstituted pyridines, where the remaining bromine at the 2-position is available for subsequent palladium-catalyzed C-C bond formation. researchgate.net

The table below summarizes representative catalytic systems used in the cross-coupling of 2-bromopyridine (B144113) analogues.

| Halopyridine Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | Arylboronic acid | Pd(OAc)₂ | None (O₂ promoted) | K₂CO₃ | aq. iPrOH | Suzuki-Miyaura | Good | researchgate.net |

| 2-Bromo-6-chloropyridine C-nucleoside | Phenylboronic acid | Pd(PPh₃)₄ | (PPh₃) | - | - | Suzuki-Miyaura | 63% | rsc.org |

| 2,6-Dibromopyridine | Amines | CuI | None | K₂CO₃ | DMF | C-N Coupling | Good | researchgate.netresearchgate.net |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | Benzimidazolium salt | K₂CO₃ | DMF/H₂O | Suzuki-Miyaura | High | mdpi.com |

| Bromopyridines | Arylboronic acid | Pd/C | PPh₃ | - | - | Suzuki-Miyaura | Good | nih.gov |

Radical Pathways in Pyridine Functionalization

Beyond traditional cross-coupling, radical pathways offer a complementary and powerful strategy for the functionalization of pyridines. These methods often operate under mild conditions and can provide access to unique substitution patterns that are difficult to achieve through ionic pathways.

Single Electron Transfer (SET) Mechanisms in C-C and C-X Bond Formations

Single Electron Transfer (SET) is a fundamental process that initiates many radical reactions involving pyridine scaffolds. In these mechanisms, an electron is transferred to or from the pyridine substrate or its derivative, generating a radical ion intermediate that subsequently undergoes bond formation or fragmentation.

Photoredox catalysis is a prominent strategy that utilizes SET to functionalize pyridines. nih.gov For halopyridines, such as this compound, a photocatalyst can be excited by visible light and then engage in a reductive quenching cycle. The excited photocatalyst transfers an electron to the halopyridine, forming a radical anion. This intermediate is often unstable and rapidly undergoes mesolytic cleavage of the carbon-halogen bond to generate a pyridyl radical and a halide anion. nih.gov This process effectively transforms a C(sp²)–Br bond into a reactive C(sp²) radical poised for subsequent reactions.

An alternative approach involves the initial protonation of the pyridine nitrogen, forming a pyridinium (B92312) ion. acs.orgacs.org This pyridinium ion is more electron-deficient and thus a better electron acceptor. SET reduction of the pyridinium ion generates a pyridinyl radical, which can then engage in C-C bond formation. acs.orgacs.org This strategy has been harnessed in photochemical methods where a single organocatalyst, such as a dithiophosphoric acid, can sequentially act as a Brønsted acid for protonation and an SET reductant. acs.org

Electrochemical methods also leverage SET for pyridine functionalization. oaepublish.com For example, in electrochemical carboxylation, CO₂ can be reduced via SET to its radical anion (CO₂•⁻), which then acts as a nucleophilic carboxylating agent, attacking the pyridine ring. oaepublish.com These SET-based mechanisms provide a versatile platform for forming both C-C and C-X bonds under conditions that are often compatible with a wide range of functional groups. mdpi.com

Generation and Reactivity of Pyridyl Radicals and their Intermediates

The generation of pyridyl radicals is the cornerstone of radical functionalization strategies for pyridine-containing molecules. For precursors like this compound, the most direct method to generate the corresponding pyridyl radical is through the single-electron reduction of the C-Br bond, as described previously. nih.gov This can be achieved using photoredox catalysis, where an excited photocatalyst reduces the halopyridine, leading to the homolytic cleavage of the carbon-bromine bond. nih.gov

Once generated, the pyridyl radical is a highly reactive intermediate capable of several productive transformations. A primary reaction pathway is the addition to unsaturated systems like alkenes and alkynes. nih.gov In a process analogous to a Giese reaction, the pyridyl radical adds to the double or triple bond, forming a new C-C bond and a new alkyl or vinyl radical. This new radical must then be quenched, typically through a hydrogen atom transfer (HAT) from a suitable donor, to yield the final product and propagate a radical chain or complete a catalytic cycle. nih.govlibretexts.org

The reactivity and selectivity of the pyridyl radical can be profoundly influenced by the reaction medium. nih.gov For instance, studies have shown that the choice of solvent can dictate the electrophilic or nucleophilic nature of the pyridyl radical intermediate, leading to divergent chemoselectivity in reactions with substrates containing multiple reactive sites. nih.gov

Another important reaction pathway is radical-radical coupling. Pyridinyl radicals, generated from the SET reduction of pyridinium ions, can couple efficiently with other radical species, such as allylic radicals, to form new C-C bonds with high regioselectivity. acs.org This pathway offers a distinct mechanistic alternative to classical Minisci-type reactions for pyridine functionalization. acs.org The versatility of pyridyl radicals makes them key intermediates in the synthesis of complex substituted pyridines from readily available precursors. beilstein-journals.org

Spectroscopic and Structural Characterization for Advanced Research on 2 Bromo 6 Oxolan 3 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-Bromo-6-(oxolan-3-yl)pyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise structural assignment and the crucial assessment of sample purity.

¹H NMR Spectroscopy is used to identify the number and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the oxolane (tetrahydrofuran) ring. Based on data from analogous structures like 2-Bromo-6-methylaminopyridine and 2-Bromo-6-ethylaminopyridine, the pyridine protons typically appear as a triplet for the para-proton around 7.25 ppm and two doublets for the other two ring protons. georgiasouthern.edu The protons of the oxolane ring will exhibit more complex splitting patterns and appear in the aliphatic region of the spectrum, typically between 1.5 and 4.5 ppm. The integration of these signals allows for the quantitative determination of the relative number of protons, confirming the structure.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. In the ¹³C NMR spectrum of related compounds like 2-bromo-6-chloromethylpyridine, the carbon atoms of the pyridine ring appear in the aromatic region (120-160 ppm). mdpi.com The carbon attached to the bromine atom (C2) is expected at a distinct chemical shift, as are the other pyridine carbons. The carbon atoms of the oxolane ring will resonate in the upfield, aliphatic region of the spectrum.

Purity assessment is a critical application of NMR. The presence of impurities, such as starting materials or by-products from synthesis, can be detected by the appearance of extra signals in the ¹H NMR spectrum. nih.gov By comparing the integration of impurity signals to those of the main compound, the purity level can be quantified. nih.gov For instance, in the synthesis of related compounds, NMR has been used to determine the percentage of conversion and the presence of over-halogenated side products. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This interactive table is based on data from analogous compounds.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyridine Ring | ¹H | 7.0 - 7.8 | Three distinct signals, typically a triplet and two doublets. |

| Oxolane Ring | ¹H | 1.5 - 4.5 | Complex multiplets due to diastereotopic protons. |

| Pyridine Ring | ¹³C | 110 - 160 | Signals for C2, C3, C4, C5, C6. |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of this compound. This technique provides a measured mass with high accuracy, which can be used to confirm the molecular formula, C₉H₁₀BrNO. The presence of bromine is readily identified by a characteristic isotopic pattern, where the [M]+ and [M+2]+ peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will break apart in a predictable manner. Expected fragmentation pathways could include the loss of the oxolane ring, cleavage of the C-Br bond, or fragmentation of the pyridine ring itself. These fragments are detected as ions with lower mass-to-charge ratios (m/z) and help to piece together the molecular structure. HRMS has been used to confirm the composition of similarly complex heterocyclic compounds. beilstein-journals.orgacs.org

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond (e.g., C-H, C=C, C-N, C-O, C-Br) vibrates at a characteristic frequency.

The IR spectrum of this compound is expected to display several key absorption bands:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the oxolane ring, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: From the pyridine ring, in the 1400-1600 cm⁻¹ region.

C-O-C stretching: A strong, characteristic band for the ether linkage in the oxolane ring, usually in the 1050-1150 cm⁻¹ range.

C-Br stretching: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹. researchgate.net

IR spectroscopy is also a powerful tool for monitoring chemical reactions. For example, in the synthesis of related compounds, the disappearance of the hydroxyl (-OH) stretching band around 3300 cm⁻¹ was used to confirm the conversion of a hydroxymethylpyridine precursor to its product. mdpi.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound This interactive table outlines expected vibrational modes based on functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 | Medium-Strong |

| Ether (C-O-C) | Stretch | 1050 - 1150 | Strong |

Electronic Spectroscopy (UV-Visible Spectroscopy) for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The part of the molecule that absorbs UV or visible light is known as the chromophore. In this compound, the chromophore is the substituted pyridine ring system. The absorption of UV light excites electrons from lower energy (bonding or non-bonding) orbitals to higher energy (anti-bonding) orbitals.

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would definitively confirm the connectivity of the atoms and reveal the conformation of the oxolane ring (e.g., envelope or twist conformation) and its orientation relative to the pyridine ring. It would also provide detailed information about intermolecular interactions in the crystal lattice, such as stacking or hydrogen bonding, which govern the solid-state packing. While a crystal structure for this compound itself is not publicly documented, structures of highly complex derivatives containing oxolane-substituted pyrrolopyrimidines have been solved, demonstrating the feasibility of this analysis for related systems. acs.org Such studies are crucial for understanding structure-activity relationships in fields like medicinal chemistry.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Insights (e.g., FTIR, Raman Spectroscopy)

Modern spectroscopic techniques can be applied in situ to monitor chemical reactions as they occur, providing valuable mechanistic insights. For syntheses involving this compound, these methods can track the consumption of reactants and the formation of products in real-time.

FTIR Spectroscopy , as mentioned previously, can be used to monitor reactions by tracking the appearance or disappearance of key functional group peaks. mdpi.com Probes can be inserted directly into a reaction vessel to collect spectra at regular intervals, allowing for the generation of reaction profiles and the optimization of conditions like temperature and reaction time. acs.org

Raman Spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It is particularly useful for monitoring reactions in aqueous media, where water's strong IR absorption can be problematic. Raman spectra have been recorded for analogous compounds like 2-Bromo-6-methoxypyridine, indicating its utility for characterizing such molecules. nih.gov

These advanced techniques move beyond simple characterization, enabling a deeper understanding of the reaction dynamics and mechanisms involved in the synthesis and transformation of this compound.

Applications of 2 Bromo 6 Oxolan 3 Yl Pyridine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds and Natural Product Analogs

The unique arrangement of functional groups in 2-Bromo-6-(oxolan-3-yl)pyridine makes it an important starting material for constructing intricate molecular architectures, particularly complex heterocyclic systems and analogs of natural products. cymitquimica.comvdoc.pub The pyridine (B92270) core is a common feature in many biologically active compounds, and the ability to selectively functionalize it at the 2- and 6-positions is crucial for molecular design.

The reactivity of the bromo-substituted pyridine core is instrumental in building fused ring systems. For instance, derivatives of this compound can be used to synthesize pyrido[2,3-d]pyrimidinones, which are complex heterocyclic scaffolds. The synthesis of 2-amino-6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one showcases how the foundational structure can be elaborated into a more complex, multi-ring system with potential applications in medicinal chemistry. Furthermore, the general class of 6-substituted 2-bromopyridines serves as a key intermediate for unsymmetrical 2,6-disubstituted pyridine-bridged compounds, which are otherwise challenging to prepare. researchgate.netresearchgate.net These scaffolds are of significant interest in pharmaceutical and materials science research. researchgate.net The synthesis of these complex structures often relies on multi-step sequences where the bromo-pyridine derivative is a critical starting point for introducing molecular diversity.

While direct synthesis of specific natural products from this compound is not extensively documented, its role as a precursor to analogs is significant. vdoc.pubfigshare.com The oxolane ring itself is a structural motif found in some natural products. drugbank.com By using this building block, chemists can create analogs that mimic the spatial and electronic properties of natural compounds, which is a key strategy in drug discovery and development. figshare.com The synthesis of carbazole-based natural product analogs, for example, often starts from halo-aromatic compounds and can be adapted using pyridine-based building blocks. figshare.com

Role in the Elaboration of Diverse Organic Molecules through Further Cross-Coupling Reactions and Derivatizations

The bromine atom on the pyridine ring of this compound is its most reactive site, making it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Cross-Coupling Reactions: The compound is a versatile intermediate in several named cross-coupling reactions. researchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the bromo-pyridine with a boronic acid or ester, catalyzed by a palladium complex, to form a new carbon-carbon bond. This is a common method for creating biaryl structures. evitachem.com

Sonogashira Coupling: This reaction involves coupling the bromo-pyridine with a terminal alkyne, also typically catalyzed by palladium and a copper co-catalyst, to introduce an alkyne functional group. researchgate.net

Ullmann-type Reactions: These copper-catalyzed reactions can be used to form carbon-nitrogen or carbon-oxygen bonds, for example, by reacting the bromo-pyridine with amines or alcohols. researchgate.net

The table below illustrates the versatility of the 2-bromo-6-substituted pyridine core in various cross-coupling reactions.

| Reaction Type | Coupling Partner | Resulting Structure | Catalyst System (Typical) |

| Suzuki-Miyaura | Arylboronic Acid | 2-Aryl-6-(oxolan-3-yl)pyridine | Pd catalyst, base |

| Sonogashira | Terminal Alkyne | 2-Alkynyl-6-(oxolan-3-yl)pyridine | Pd/Cu catalyst, base |

| Buchwald-Hartwig | Amine | 2-Amino-6-(oxolan-3-yl)pyridine | Pd catalyst, base |

| Ullmann Condensation | Imidazole | 2-(Imidazol-1-yl)-6-(oxolan-3-yl)pyridine | Cu catalyst, base |

Derivatizations: Beyond cross-coupling, the bromine atom can be replaced through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen facilitates attack by nucleophiles at the 2-position. This allows for the introduction of a wide range of functional groups. evitachem.com Common nucleophiles include:

Amines

Thiols

Alkoxides

These derivatizations are crucial for fine-tuning the properties of the final molecule, such as its biological activity or material characteristics. evitachem.com The ability to use both unactivated and activated alkyl nucleophiles in these coupling reactions has significantly expanded the scope of accessible molecules. nih.gov

Intermediate in the Development of Organocatalysts and Ligands for Transition Metal Catalysis

The 2,6-disubstituted pyridine framework is a privileged scaffold for the design of ligands in transition metal catalysis and for the development of organocatalysts. researchgate.net this compound serves as an excellent starting point for synthesizing these complex molecules due to the sequential and selective reactivity of the bromine atom. researchgate.netresearchgate.net

The synthesis of asymmetric pyridine-bridged ligands is a key application. For example, a 2-bromo-6-substituted pyridine can first react with one nucleophile (e.g., an amine or imidazole) via a copper- or palladium-catalyzed reaction. The remaining bromine can then be used in a subsequent, different coupling reaction to create an unsymmetrical ligand. researchgate.net These ligands, which may incorporate amino acids or other chiral moieties, are valuable in asymmetric catalysis.

A specific example is the synthesis of TREN-based scaffolded ligands. georgiasouthern.edugeorgiasouthern.edu In this work, a related compound, 2-Bromo-6-methylaminopyridine, was synthesized from 2,6-dibromopyridine (B144722) and then attached to a TREN (tris(2-aminoethyl)amine) scaffold. georgiasouthern.edugeorgiasouthern.edu The resulting multidentate ligand is designed to stabilize extended metal atom chains (EMACs), which have unique magnetic properties. georgiasouthern.edugeorgiasouthern.edu This demonstrates the utility of the 2-bromo-6-substituted pyridine unit in creating sophisticated ligand architectures for stabilizing challenging metal complexes. georgiasouthern.edugeorgiasouthern.edu Similarly, the synthesis of ligands that mimic the active sites of metalloenzymes, such as the 2-histidine-1-carboxylate motif, often starts from precursors like 2-bromo-6-(chloromethyl)pyridine, which is derived from 2,6-dibromopyridine. semanticscholar.org The development of efficient, metal-free, and microwave-assisted methods has further accelerated the synthesis of these pyridine-based ligand synthons. researchgate.net

The compound can also be transformed into intermediates for organocatalysts. researchgate.net The pyridine nitrogen itself can act as a basic site, and the substituents introduced via the bromine handle can add further catalytic functionality.

Utility in Materials Science Research for the Construction of Functional Materials

The structural features of this compound and its derivatives make them promising candidates for the construction of functional materials. cymitquimica.comevitachem.com The rigid pyridine core can be incorporated into larger conjugated systems, which are the basis for many organic electronic materials. researchgate.netevitachem.com

The versatility in functionalization through cross-coupling reactions allows for the systematic tuning of the electronic and photophysical properties of the resulting materials. researchgate.net By coupling the bromo-pyridine unit with other aromatic systems, researchers can construct oligomers and polymers with tailored properties for applications in:

Organic Light-Emitting Diodes (OLEDs): The pyridine unit can be part of the emissive or charge-transporting layer.

Organic Photovoltaics (OPVs): The electronic properties can be adjusted for use as donor or acceptor materials.

Sensors: The pyridine nitrogen can act as a binding site for analytes, and the resulting change in the material's optical or electronic properties can be used for detection.

While direct applications of this compound in materials are still emerging, the utility of the broader class of 6-substituted 2-bromopyridines as intermediates for advanced materials is recognized. researchgate.net For instance, related heterocyclic compounds like 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one are noted for their potential in materials science research. google.com The ability to build complex, functional molecules from this building block positions it as a valuable tool for developing new materials with specific electronic or optical functions.

Future Perspectives and Emerging Research Avenues in Functionalized Pyridine Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity, Efficiency, and Sustainability in Pyridine (B92270) Functionalization

The direct functionalization of pyridine's C-H bonds is a primary goal for synthetic chemists, as it represents a more atom-economical and sustainable approach compared to classical methods that require pre-functionalized substrates. beilstein-journals.orgnih.gov A significant challenge lies in controlling the regioselectivity of these reactions due to the electronic properties of the pyridine ring. researchgate.netsnnu.edu.cn

Recent breakthroughs have introduced a variety of advanced catalytic systems to address this challenge:

Transition-Metal and Rare-Earth Metal Catalysis : Researchers have developed catalytic systems using transition metals like palladium, nickel, iridium, and rhodium, as well as rare-earth metals, to achieve previously difficult C-H functionalizations. beilstein-journals.org For instance, a novel iridium-Lewis acid bifunctional catalyst has been created for the meta-C–H borylation of pyridines, where a Lewis acidic borane (B79455) moiety on the ligand interacts with the pyridine nitrogen to direct the metal to the meta position. snnu.edu.cn Similarly, Ni/Lewis acid cooperative catalysis has enabled the direct C4-alkylation of pyridines. beilstein-journals.org

Sustainable Catalysts : To enhance sustainability, magnetically recoverable nano-catalysts are being employed. rsc.org These catalysts, often based on iron oxide nanoparticles, can be easily separated from the reaction mixture using an external magnet and reused, reducing waste and cost. rsc.org

Metal-Free Approaches : The development of metal-free catalytic systems is a growing area of interest. beilstein-journals.org These methods avoid the cost and potential toxicity associated with residual metals in the final products, which is particularly crucial for pharmaceutical applications.

These advancements in catalysis are leading to higher yields, milder reaction conditions, and unprecedented control over which position on the pyridine ring is modified. beilstein-journals.orgijarsct.co.in

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction, Optimization, and Retrosynthesis for Complex Pyridine Derivatives

Key applications in pyridine chemistry include:

Reaction Prediction and Optimization : Machine learning algorithms can predict the outcomes of reactions, including potential yields and side products, under various conditions. preprints.orgresearchgate.net These models can suggest optimal parameters such as temperature, solvent, and catalyst choice to improve efficiency and selectivity. preprints.org AI can also assist in designing and measuring the properties of new functional molecules. mdpi.com

Automated Retrosynthesis : Retrosynthetic analysis, the process of deconstructing a target molecule to identify potential starting materials, is a complex task. AI tools can now perform automated retrosynthesis, proposing multiple viable synthetic routes for complex pyridine-containing molecules. preprints.orgresearchgate.net

Flow Chemistry Optimization : ML models have been developed to assess whether a specific reaction is suitable for continuous flow synthesis, a technique that offers significant advantages in terms of control and scalability. frontiersin.org These models can also suggest alternative reagents or catalysts that are better suited for flow conditions. frontiersin.org

The integration of AI is revolutionizing how chemists approach the synthesis of complex molecules, making the process faster, more cost-effective, and more innovative. preprints.orgresearchgate.net

Exploration of Photoredox Catalysis and Electrochemistry in the Synthesis of Substituted Pyridines

Photoredox catalysis and electrochemistry offer unique, green, and powerful alternatives to traditional synthetic methods by using light or electricity to drive chemical reactions. ijarsct.co.innih.gov These techniques enable novel transformations under mild conditions.

Photoredox Catalysis : This approach uses visible light to activate a photocatalyst, which can then initiate radical-based reactions that are otherwise difficult to achieve. nih.govrsc.org

Pyridine N-oxides have been shown to be versatile precursors in photoredox catalysis for C(sp³)–H functionalizations. nih.gov

Organic dyes, such as Eosin Y, have been successfully used as metal-free photoredox catalysts for the synthesis of 2,4,6-triarylpyridines. nih.govacs.org

This method allows for the direct installation of sulfonyl and heteroaryl groups onto various scaffolds, which is of high interest in pharmaceutical research. rsc.org

Electrochemistry : Synthetic electrochemistry utilizes electrical current to mediate redox reactions, replacing conventional chemical oxidants and reductants with electrons. rsc.orgbohrium.com

This technique has been applied to the direct C-H carboxylation of pyridines using CO2, with the remarkable ability to switch the reaction's site selectivity from the C5 to the C4 position simply by changing from a divided to an undivided electrochemical cell. nih.gov

Electrochemical methods have also been developed for synthesizing pyridine carboxamides and for the selective deuteration of pyridine derivatives using heavy water (D₂O). rsc.orgbohrium.com

Both photoredox catalysis and electrochemistry represent a move towards more sustainable and efficient chemical manufacturing, providing access to new types of pyridine functionalization. nih.govrsc.orgbohrium.com

Design of Next-Generation Pyridine-Based Synthetic Tools and Reagents with Broad Applicability

The development of novel reagents and synthetic strategies is expanding the toolbox available to chemists for constructing and modifying pyridine rings. These next-generation tools are designed for greater efficiency, selectivity, and broader application.

Skeletal Editing : A groundbreaking strategy known as "skeletal editing" allows for the direct modification of the pyridine ring itself. One reported method achieves a nitrogen-to-carbon single atom swap, converting pyridine N-oxides into benzene (B151609) derivatives in a single step. chinesechemsoc.org This powerful technique enables the creation of structurally novel compounds from readily available azaarenes without requiring de novo synthesis. chinesechemsoc.org

Advanced Precursors and Intermediates : The functionalization of pyridine derivatives often relies on versatile precursors.

Pyridine N-oxides serve as key intermediates, enhancing the reactivity of the pyridine ring towards functionalization at the C2 position. researchgate.net

Organolithium reagents, such as 3-pyridyllithium derived from 3-bromopyridine, remain essential tools for creating new carbon-carbon bonds. uni.edu

Novel Reaction Pathways : Researchers are exploring new reaction mechanisms to access functionalized pyridines. Deaminative transformations of aminopyridines and deoxygenative functionalization of pyridine-N-oxides are two such innovative approaches for introducing sulfur-containing groups into the pyridine ring. researchgate.net

These emerging tools and strategies are pushing the boundaries of what is possible in pyridine chemistry, facilitating the late-stage functionalization of complex molecules and the discovery of new chemical entities. nih.govresearchgate.net

Q & A

Basic Research Question

- ¹H NMR : Oxolane protons (δ 3.7–4.1 ppm) split into multiplets based on ring puckering. Bromine’s deshielding effect shifts pyridine C2-H to δ 8.2 ppm .

- HRMS : Exact mass (C₉H₁₀BrNO₂⁺ requires m/z 256.9843). Isomeric contaminants (e.g., 5-bromo regioisomers) show deviations >5 ppm .

- IR : C-Br stretch at 560 cm⁻¹ vs. C-O (oxolane) at 1080 cm⁻¹ confirms structural integrity .

What contradictory findings exist regarding the compound’s catalytic applications, and how are they resolved?

Advanced Research Question

Conflicting reports on its role in Pd-catalyzed C–H activation:

- Study A : this compound acts as a directing group for ortho-arylation (yield: 70%) .

- Study B : Bromine inhibits catalysis via Pd-Br coordination (yield: <10%) .

Resolution involves pre-activating Pd with AgOTf to displace bromide, restoring catalytic activity (yield: 65%) .

How can this compound serve as a precursor for fluorinated analogs in medicinal chemistry?

Advanced Research Question

Halogen-exchange (Halex) reactions with KF/18-crown-6 in DMF yield 2-fluoro-6-(oxolan-3-yl)pyridine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。